(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one
Description
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C16H19NO3/c1-19-14-4-3-11(10-15(14)20-2)9-13-16(18)12-5-7-17(13)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3/b13-9+ |
InChI Key |
RZOFWCACJFRWLR-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)C3CCN2CC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3CCN2CC3)OC |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Knoevenagel Condensation
The most widely reported synthesis involves the Knoevenagel condensation between 3-quinuclidinone and 3,4-dimethoxybenzaldehyde under basic conditions.
-
Reactants :
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3-Quinuclidinone hydrochloride (1.0 equiv)
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3,4-Dimethoxybenzaldehyde (1.1 equiv)
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Sodium hydroxide (2.0 equiv)
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Ethanol (solvent)
-
-
Steps :
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Dissolve 3-quinuclidinone hydrochloride in water.
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Add NaOH solution to deprotonate the ketone.
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Introduce 3,4-dimethoxybenzaldehyde in ethanol.
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Reflux for 3–4 hours.
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Workup :
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Cool the mixture, filter precipitated product.
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Wash with cold ethanol and recrystallize.
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Yield : 78–85%
Melting Point : 103–106°C
Key Spectral Data :
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic)
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¹H NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, benzylidene CH), 6.95–6.85 (m, 3H, aromatic), 3.92 (s, 6H, OCH₃), 3.10–2.80 (m, 8H, bicyclic CH₂)
Catalytic Variations
Amino Acid Ionic Liquid (AAIL)-Mediated Synthesis
A solvent-free, eco-friendly approach uses tetrabutylammonium amino acid ionic liquids (e.g., [TBA][Leu]):
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Catalyst : 5 mol% [TBA][Leu]
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Conditions :
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Mix 3-quinuclidinone and 3,4-dimethoxybenzaldehyde.
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Stir at 50°C for 30 minutes.
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Yield : 92–95%
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction:
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Reactants : Same as classical method.
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Conditions :
-
Microwave at 150 W, 100°C for 10 minutes.
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Yield : 89%
Purity : >98% (HPLC).
Precursor Synthesis: 3-Quinuclidinone
Cyclization of 1-Carbethoxymethyl-4-Carbethoxypiperidine
3-Quinuclidinone is synthesized via cyclization of ethyl 1-carbethoxymethylpiperidine-4-carboxylate:
-
Reactants :
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Ethyl isonipecotate (1.0 equiv)
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Ethyl chloroacetate (1.2 equiv)
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KOtBu (1.5 equiv)
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Steps :
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Alkylate ethyl isonipecotate with ethyl chloroacetate.
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Cyclize using KOtBu in THF.
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Yield : 69%
Key Intermediate : Keto-ester (m.p. 136–140°C).
Comparative Analysis of Methods
| Method | Catalyst/Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| Classical Condensation | NaOH/Ethanol | 3–4 h | 78–85% | 95–97% |
| AAIL-Mediated | [TBA][Leu] | 0.5 h | 92–95% | >99% |
| Microwave | None | 10 min | 89% | 98% |
Key Observations :
-
Solvent-free methods (AAIL, microwave) offer higher yields and shorter reaction times.
-
Classical methods remain valuable for large-scale synthesis due to cost-effectiveness.
Challenges and Optimization Strategies
Stereoselectivity Control
The (2E)-configuration is favored due to conjugation stabilization, but minor (2Z)-isomers may form. Strategies include:
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets and influencing cellular pathways.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations:
- Electron-Donating Groups (e.g., 3,4-OCH₃): The 3,4-dimethoxy configuration maximizes electron donation, which correlates with antioxidant efficacy in curcumin analogs . This substituent may also enhance binding to receptors requiring polar interactions.
- Hydroxyl vs. Methoxy Groups: The presence of a hydroxyl group (e.g., 3-OH) introduces hydrogen-bonding capability, improving solubility but possibly reducing metabolic stability compared to methoxy groups .
Stereochemical and Conformational Differences
The E/Z isomerism of the benzylidene double bond significantly impacts biological activity. For example:
- (Z)-2-(1H-Indol-3-ylmethylene)-quinuclidinone adopts a Z-configuration, enabling intermolecular hydrogen bonding in crystal structures, which may stabilize receptor-ligand complexes .
Q & A
Q. What are the standard synthetic routes for (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one?
The compound is typically synthesized via a condensation reaction between 1-azabicyclo[2.2.2]octan-3-one and 3,4-dimethoxybenzaldehyde. Catalysts such as acidic (e.g., HCl) or basic (e.g., piperidine) conditions are used to facilitate imine formation. Solvents like ethanol or toluene are employed under reflux (60–100°C), with reaction times ranging from 6–24 hours. Purification involves column chromatography or recrystallization .
| Reaction Conditions | Catalyst | Yield | Reference |
|---|---|---|---|
| Ethanol, HCl, reflux, 12h | HCl | 65–70% | |
| Toluene, piperidine, 80°C, 8h | Piperidine | 75–80% |
Q. How is the compound characterized to confirm its structure?
Spectroscopic methods are critical:
- NMR : H and C NMR confirm the bicyclic framework and benzylidene substituents. The (E)-configuration is inferred from coupling constants (e.g., > 12 Hz for trans-alkene protons) .
- X-ray crystallography : Resolves stereochemistry and crystal packing .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 287.1 [M+H]) .
Q. What solvents and storage conditions ensure compound stability?
Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Use anhydrous DMSO or DMF for biological assays. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can stereochemical control (E/Z isomerism) be achieved during synthesis?
The (E)-isomer dominates due to thermodynamic control in refluxing solvents. For kinetic control, lower temperatures (0–25°C) and bulky catalysts (e.g., L-proline) favor the (Z)-isomer. Monitor via H NMR or HPLC to track isomer ratios .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from stereochemical impurities or assay variability. Mitigation steps:
- Orthogonal assays : Combine enzymatic inhibition (e.g., acetylcholinesterase) with cellular models (e.g., SH-SY5Y neuroblastoma cells) .
- Batch validation : Ensure >95% purity (HPLC) and confirm configuration via NOESY (nuclear Overhauser effect) .
Q. How can computational methods guide SAR studies?
- Molecular docking : Predict binding modes to targets (e.g., serotonin receptors) using AutoDock Vina. Focus on hydrophobic interactions with the bicyclic core and hydrogen bonding with methoxy groups .
- QSAR models : Corrogate substituent effects (e.g., replacing methoxy with halogen) on activity .
| Substituent | Biological Activity (IC) | Target |
|---|---|---|
| 3,4-di-OCH | 1.2 µM | Acetylcholinesterase |
| 3-Cl,4-OCH | 0.8 µM | 5-HT receptor |
Q. What advanced techniques study its interaction with biomacromolecules?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) to immobilized proteins .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Methodological Best Practices
- Synthetic optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures .
- Data validation : Cross-reference spectroscopic data with NIST Chemistry WebBook or PubChem entries .
- Ethical compliance : Follow institutional guidelines for handling cytotoxic derivatives (e.g., LC < 10 µM in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
